molecular formula C8H17N B2887376 (1,2-Dimethylcyclopentyl)methanamine CAS No. 1523106-53-7

(1,2-Dimethylcyclopentyl)methanamine

Cat. No.: B2887376
CAS No.: 1523106-53-7
M. Wt: 127.231
InChI Key: LOANGZHZONGGCT-UHFFFAOYSA-N
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Description

(1,2-Dimethylcyclopentyl)methanamine is a substituted methanamine derivative characterized by a cyclopentane ring with two methyl groups at the 1- and 2-positions, bonded to a methanamine functional group. This structure confers unique physicochemical properties, including moderate lipophilicity and stereochemical complexity due to the cyclopentyl backbone.

Properties

IUPAC Name

(1,2-dimethylcyclopentyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-7-4-3-5-8(7,2)6-9/h7H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOANGZHZONGGCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC1(C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,2-Dimethylcyclopentyl)methanamine typically involves the reaction of 1,2-dimethylcyclopentane with a suitable amine source. One common method is the reductive amination of 1,2-dimethylcyclopentanone using ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (1,2-Dimethylcyclopentyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of (1,2-Dimethylcyclopentyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize (1,2-Dimethylcyclopentyl)methanamine, we compare it with structurally or functionally related methanamine derivatives. The provided evidence highlights two compounds:

  • N-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine
  • N-(1H-benzimidazol-2-yl)-1-(4-nitrophenyl)methanamine

Structural and Functional Differences:

Compound Core Structure Substituents Reported Activity
This compound Cyclopentane ring + methyl groups 1,2-dimethylcyclopentyl Limited data; presumed inert in plant systems
N-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine Benzimidazole + chlorophenyl 4-chlorophenyl, benzimidazole Inhibits wheat germination (12–38% reduction)
N-(1H-benzimidazol-2-yl)-1-(4-nitrophenyl)methanamine Benzimidazole + nitrophenyl 4-nitrophenyl, benzimidazole Inhibits wheat germination (15–42% reduction)

Key Findings:

Substituent Effects: The benzimidazole-containing analogs exhibit significant bioactivity in plant systems, likely due to their aromatic and electron-withdrawing substituents (e.g., nitro and chloro groups), which enhance interaction with biological targets . Its cyclopentyl group may instead favor applications in hydrophobic environments (e.g., lipid membranes or organic solvents).

Stereochemical Considerations: The cyclopentyl backbone introduces stereoisomerism, which could influence receptor binding or catalytic interactions.

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